Cas no 1181869-76-0 (N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide)

N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core functionalized with a carboxamide group and a furan-substituted propan-2-yl moiety. Its structural complexity offers potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of both pyrazine and furan rings may confer favorable electronic and steric properties, enhancing binding affinity in target interactions. This compound’s synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. Research applications may include kinase inhibition or antimicrobial agent development.
N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide structure
1181869-76-0 structure
Product name:N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide
CAS No:1181869-76-0
MF:C12H13N3O2
MW:231.250522375107
CID:5915637
PubChem ID:45812943

N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
    • F5831-1816
    • N-(1-(furan-2-yl)propan-2-yl)pyrazine-2-carboxamide
    • 1181869-76-0
    • AKOS024520103
    • Z365021730
    • N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide
    • Inchi: 1S/C12H13N3O2/c1-9(7-10-3-2-6-17-10)15-12(16)11-8-13-4-5-14-11/h2-6,8-9H,7H2,1H3,(H,15,16)
    • InChI Key: LTDKYQZGMQYAHQ-UHFFFAOYSA-N
    • SMILES: C1(C(NC(C)CC2=CC=CO2)=O)=NC=CN=C1

Computed Properties

  • Exact Mass: 231.100776666g/mol
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68Ų

N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5831-1816-2μmol
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
2μmol
$85.5 2023-09-09
Life Chemicals
F5831-1816-2mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
2mg
$88.5 2023-09-09
Life Chemicals
F5831-1816-5μmol
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
5μmol
$94.5 2023-09-09
Life Chemicals
F5831-1816-10μmol
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
10μmol
$103.5 2023-09-09
Life Chemicals
F5831-1816-4mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
4mg
$99.0 2023-09-09
Life Chemicals
F5831-1816-5mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
5mg
$103.5 2023-09-09
Life Chemicals
F5831-1816-10mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
10mg
$118.5 2023-09-09
Life Chemicals
F5831-1816-1mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
1mg
$81.0 2023-09-09
Life Chemicals
F5831-1816-3mg
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
1181869-76-0
3mg
$94.5 2023-09-09

Additional information on N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide

Introduction to N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide (CAS No. 1181869-76-0)

N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide, identified by its CAS number 1181869-76-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a pyrazine core substituted with a furan-2-yl and a propan-2-yl group, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural characteristics of this compound make it a versatile scaffold for developing novel therapeutic agents.

The furan moiety in N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide introduces unique electronic and steric properties that can influence the compound's interactions with biological targets. Furan derivatives are well-known for their role in various biological processes and have been explored in the development of antimicrobial, antiviral, and anti-inflammatory agents. The presence of the propan-2-yl group further enhances the compound's complexity, allowing for diverse functionalization and modulation of its pharmacological properties.

In recent years, there has been a growing interest in pyrazine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrazines are heterocyclic compounds that exhibit notable efficacy in treating neurological disorders, cancer, and infectious diseases. The combination of the furan and pyrazine moieties in N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide suggests that it may possess unique pharmacological profiles, making it a promising candidate for further investigation.

The synthesis of N-1-(furan-2-yl)propan-2-ylpyrazine-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in drug development.

Evaluation of N-1-(furan-2-yl)propan-2-yt strong>pyrazine)-carboxamide's biological activity has revealed intriguing results in preclinical studies. Initial assays have demonstrated potential inhibitory effects on various enzymes and receptors relevant to human health. For instance, studies suggest that this compound may interfere with key metabolic pathways involved in cancer cell proliferation and inflammation. These findings align with the broader trend of utilizing heterocyclic compounds as leads for therapeutic intervention.

The structural flexibility of N-la(fura - 21 - yl)rapoan - 21 - yl)pyra zine - 21 - carbox amide allows for further derivatization to optimize its pharmacokinetic and pharmacodynamic properties. By modifying substituents on the pyrazine or furan rings, researchers can fine-tune the compound's solubility, bioavailability, and target specificity. Such modifications are crucial for advancing a lead compound from preclinical testing to clinical development.

In conclusion, N-la(fura n - 21 - yl)rapoan - 21 - yl)pyra zine - 21 - carbox amide (CAS No. 1181869760) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.

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